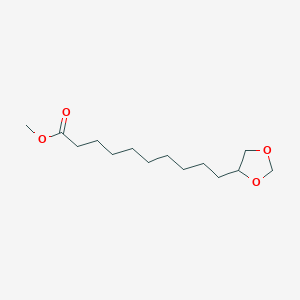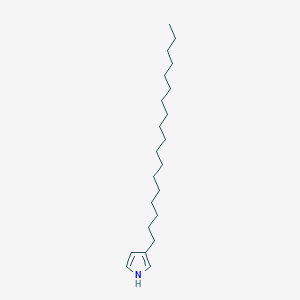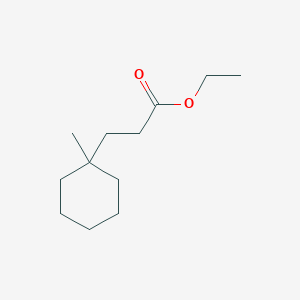
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with a methoxyphenyl group and a N-methylcarbamate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ringThe final step involves the formation of the N-methylcarbamate moiety via carbamation reactions using methyl isocyanate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient synthesis. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
科学的研究の応用
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
類似化合物との比較
Similar Compounds
2-mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
2-aminobenzothiazole: Another benzothiazole derivative with similar structural features.
Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
104030-05-9 |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
[1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-18-17(20)22-15(11-7-3-5-9-13(11)21-2)16-19-12-8-4-6-10-14(12)23-16/h3-10,15H,1-2H3,(H,18,20) |
InChIキー |
HFMNBPYLWXBMKP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC(C1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

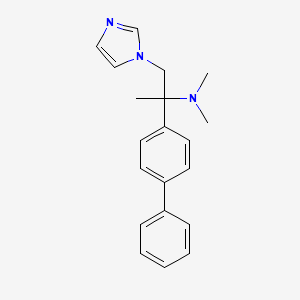
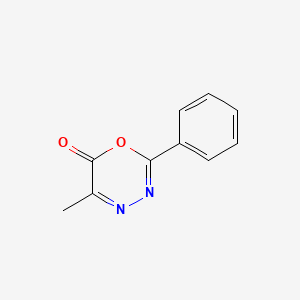
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
